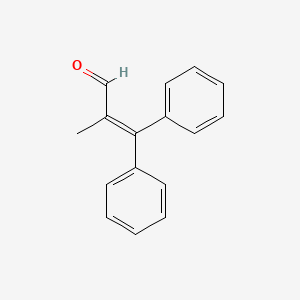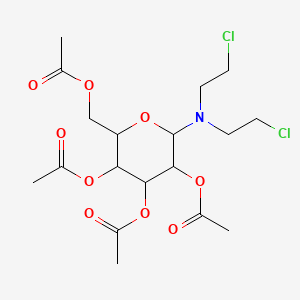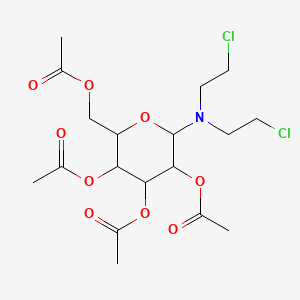
2,3,4,6-Tetra-O-acetyl-N,N-bis(2-chloroethyl)hexopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose: is a synthetic compound that belongs to the class of glucopyranose derivatives This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to the 1-deoxy position of the glucopyranose ring, with acetyl groups at the 2, 3, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose typically involves the following steps:
Starting Material: The synthesis begins with glucopyranose, a common sugar derivative.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2, 3, 4, and 6 positions are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Bis(2-chloroethyl)amino Group: The 1-deoxy position is then modified by introducing the bis(2-chloroethyl)amino group through a nucleophilic substitution reaction. This step typically involves the use of a bis(2-chloroethyl)amine reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bis(2-chloroethyl)amino group.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-beta-D-ribopyranose
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylmannopyranose
Uniqueness
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose is unique due to its specific glucopyranose backbone and the positioning of the bis(2-chloroethyl)amino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
74427-64-8 |
|---|---|
Formule moléculaire |
C18H27Cl2NO9 |
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
[3,4,5-triacetyloxy-6-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H27Cl2NO9/c1-10(22)26-9-14-15(27-11(2)23)16(28-12(3)24)17(29-13(4)25)18(30-14)21(7-5-19)8-6-20/h14-18H,5-9H2,1-4H3 |
Clé InChI |
DJUWKQJNJVMFIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)N(CCCl)CCCl)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


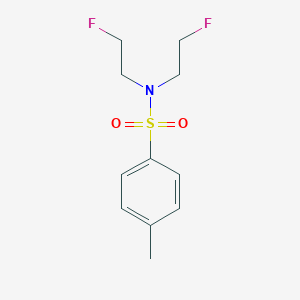
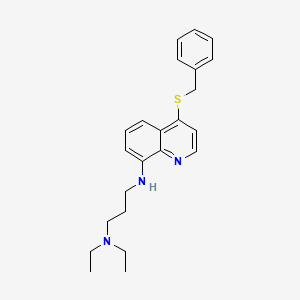
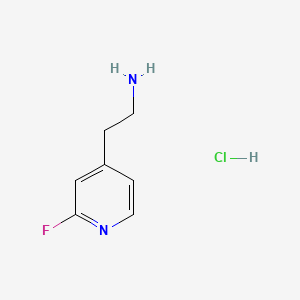
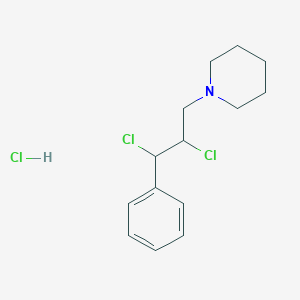
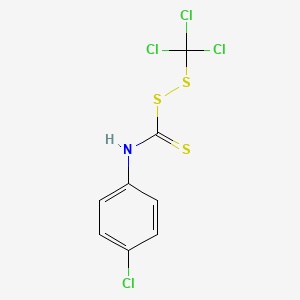
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
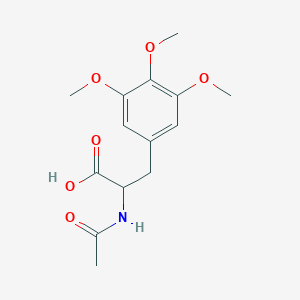
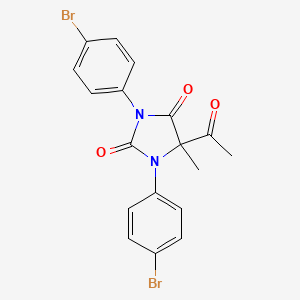
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
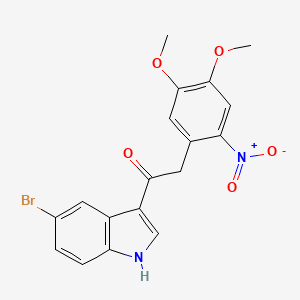
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
